Enantiomeric Purity Benchmark: (2R)- vs. (2S)-2,6,6-Trimethylheptanoic Acid
For stereospecific synthesis, the guaranteed minimum enantiomeric purity of (2R)-2,6,6-Trimethylheptanoic acid is 95%, as specified by suppliers . This level of purity is comparable to the reported minimum purity for its (2S)-enantiomer , indicating that both enantiomers are available with similar baseline quality. However, the critical differentiation lies not in the purity level itself, but in the absolute configuration. The selection of the (2R)-enantiomer is dictated by the stereochemical requirement of the target synthetic pathway; substituting with the (2S)-enantiomer would invert the stereocenter of the final product, leading to a diastereomer with potentially divergent properties .
| Evidence Dimension | Minimum Chemical Purity |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | (2S)-2,6,6-Trimethylheptanoic acid: ≥95% |
| Quantified Difference | No significant difference in chemical purity; differentiation based on absolute stereochemistry (2R vs. 2S). |
| Conditions | Vendor specifications as reported on commercial websites. |
Why This Matters
This confirms that the (2R)-enantiomer can be procured with a purity level equivalent to its mirror image, ensuring that the stereochemical outcome, rather than chemical contamination, is the sole decision factor.
